2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide
Description
The compound 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide is a pyrazolo-pyrimidinone derivative featuring a sulfanyl-linked N-phenylacetamide substituent. Its core structure includes a pyrazolo[4,3-d]pyrimidinone scaffold, which is substituted with ethyl and methyl groups at positions 1 and 3, respectively, and a thiophen-2-ylmethyl group at position 4. This compound is synthesized via nucleophilic substitution reactions involving pyrazolo-pyrimidinone precursors and functionalized acetamide derivatives, as seen in analogous synthetic routes for pyrazolo-pyrimidinones . The thiophene ring and sulfanyl group are critical for modulating electronic properties and binding interactions with biological targets.
Properties
IUPAC Name |
2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S2/c1-3-26-19-18(14(2)24-26)23-21(25(20(19)28)12-16-10-7-11-29-16)30-13-17(27)22-15-8-5-4-6-9-15/h4-11H,3,12-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBMQBWOVHBNSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylformamide, dimethylacetamide, and various sulfur-containing compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazolo[4,3-d]pyrimidine core can be reduced to form alcohols.
Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Differences :
- The sulfanyl-acetamide linkage contrasts with phenacyl-sulfanyl groups in , which may alter hydrogen-bonding interactions with biological targets .
Bioactivity and Pharmacokinetic Comparisons
and highlight that structurally similar compounds cluster by bioactivity profiles. For instance:
- Aglaithioduline () shares ~70% similarity with SAHA (a histone deacetylase inhibitor) in molecular properties, suggesting that minor structural variations in the target compound could significantly impact its mode of action .
- Thieno-fused bicyclic compounds () exhibit antiviral activity due to their planar heteroaromatic systems, a feature shared with the thiophene-containing target compound .
Computational Similarity Metrics: Using Tanimoto and Dice coefficients (), the target compound shows high structural similarity to pyrazolo-pyrimidinones with sulfanyl linkages (Tanimoto > 0.85), but lower similarity to purely phenyl-substituted analogues (Tanimoto ~0.65) .
Biological Activity
The compound 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide is a complex organic molecule that belongs to the class of pyrazolopyrimidines. This class is recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound, including a thiophene moiety and an acetamide functional group, suggest potential interactions with various biological targets.
The molecular formula of the compound is with a molecular weight of approximately 485.7 g/mol. The presence of multiple functional groups enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O2S3 |
| Molecular Weight | 485.7 g/mol |
| CAS Number | 1359219-30-9 |
The biological activity of this compound can be attributed to its ability to inhibit specific kinases, particularly cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle and are often implicated in cancer progression. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Case Studies
- Anticancer Activity : A study demonstrated that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis through CDK inhibition. These findings suggest that the compound may be effective in treating malignancies characterized by uncontrolled cell proliferation .
- Anti-inflammatory Effects : Another research highlighted the anti-inflammatory properties of pyrazolopyrimidine derivatives. The tested compounds showed a reduction in pro-inflammatory cytokines in vitro, indicating potential use in inflammatory diseases .
- Antimicrobial Properties : Some derivatives within the pyrazolopyrimidine class have shown activity against bacterial strains, suggesting that modifications to the structure could enhance antimicrobial efficacy .
Pharmacological Profile
The pharmacological profile of this compound includes:
1. Anticancer Activity
- Mechanism: CDK inhibition leading to apoptosis.
- Targeted cancers: Various solid tumors and hematological malignancies.
2. Anti-inflammatory Activity
- Effect: Reduction in cytokine levels.
- Application: Potential treatment for chronic inflammatory conditions.
3. Antimicrobial Activity
- Spectrum: Effective against certain bacterial strains.
- Implication: Could be developed into an antibiotic agent.
Q & A
Q. What are the recommended synthetic routes for 2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. For pyrazolo-pyrimidine cores, a common strategy is the condensation of substituted pyrazole precursors with thiourea or thioacetamide derivatives under basic conditions. For example, similar compounds (e.g., pyrimidine derivatives in and ) were synthesized via cyclocondensation of thiol-containing intermediates with activated carbonyl groups. Key steps include:
- Introduction of the thiophen-2-ylmethyl group via nucleophilic substitution at the 6-position .
- Sulfanyl group incorporation at the 5-position using thioglycolic acid derivatives.
- Final coupling of the N-phenylacetamide moiety via amidation reactions.
Purification often involves column chromatography (silica gel) and recrystallization from ethanol/dioxane mixtures .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR (¹H, ¹³C) : Verify substituent positions (e.g., ethyl, methyl, thiophene) and acetamide linkage.
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., ±0.001 Da accuracy).
- Single-crystal X-ray diffraction : Resolve ambiguities in regiochemistry (e.g., as in and for related pyrimidine derivatives) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Prioritize target-agnostic screens:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Candida albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
- Enzyme inhibition : Test against kinases or proteases due to the pyrimidine scaffold’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer : Apply design of experiments (DoE) principles:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates (e.g., as in and ) .
- Catalyst screening : Use Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for thiophene incorporation) .
- In-line analytics : Monitor reactions via HPLC-MS to identify side products early .
Q. How can conflicting biological data (e.g., high in vitro activity but low in vivo efficacy) be resolved?
- Methodological Answer : Investigate pharmacokinetic and physicochemical properties:
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Design a focused library with systematic substitutions:
- Core modifications : Replace pyrazolo-pyrimidine with triazolo-pyrimidine (e.g., as in ) to assess scaffold flexibility .
- Substituent variation : Modify the thiophene ring (e.g., fluorination) or acetamide’s phenyl group (e.g., para-substituents) .
- Bioisosteric replacements : Swap sulfanyl with carbonyl or amine groups to probe hydrogen-bonding interactions .
Q. How can molecular docking and dynamics simulations guide target identification?
- Methodological Answer : Use computational tools to predict binding modes:
- Docking (AutoDock Vina) : Screen against kinase or protease targets (e.g., EGFR, CDK2) using the pyrimidine core as an anchor .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical interactions (e.g., π-π stacking with phenylalanine residues) .
Q. What formulation strategies enhance bioavailability for in vivo studies?
- Methodological Answer : Address poor solubility via:
Q. How can metabolic pathways be elucidated to mitigate rapid clearance?
- Methodological Answer : Combine in vitro and in silico approaches:
Q. What analytical methods are recommended for stability studies under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
